Product packaging for Imidazo[2,1-c][1,2,4]triazine(Cat. No.:CAS No. 4342-90-9)

Imidazo[2,1-c][1,2,4]triazine

Cat. No.: B13110545
CAS No.: 4342-90-9
M. Wt: 120.11 g/mol
InChI Key: YLOHMDLHIBDRHJ-UHFFFAOYSA-N
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Description

Imidazo[2,1-c][1,2,4]triazine (CAS Number: 4342-90-9) is a heterocyclic organic compound with the molecular formula C5H4N4 and a molecular weight of 120.11 g/mol. This nitrogen-rich scaffold is a significant building block in medicinal chemistry, serving as a privileged structure for developing novel bioactive compounds with a focus on anticancer and neuroprotective applications . Research indicates that specific derivatives of this compound have demonstrated potent neuroprotective properties in models of oxidative stress. These compounds have shown efficacy in protecting human neuroblastoma cells (SH-SY5Y) from H2O2-induced damage, a common model for studying neurodegenerative pathways. The mechanism of action is linked to the activation of pro-survival signaling pathways, specifically the PI3K/Akt cascade, and the inhibition of pro-apoptotic ERK signaling, highlighting their potential in researching therapies for disorders like Alzheimer's and Parkinson's disease . Furthermore, the this compound core is a key structure in exploratory anticancer research. Related triazine derivatives are known to function as bioreductive hypoxia-activated prodrugs, targeting the unique environment of solid tumors . The scaffold's versatility allows for regioselective functionalization, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4 B13110545 Imidazo[2,1-c][1,2,4]triazine CAS No. 4342-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4342-90-9

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

imidazo[2,1-c][1,2,4]triazine

InChI

InChI=1S/C5H4N4/c1-3-9-4-2-7-8-5(9)6-1/h1-4H

InChI Key

YLOHMDLHIBDRHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=NC2=N1

Origin of Product

United States

Advanced Synthetic Methodologies for Imidazo 2,1 C 1 2 3 Triazine Derivatives

Cyclization Reactions for Core Ring Formation

The construction of the fused imidazo[2,1-c] researchgate.netbeilstein-journals.orgchempap.orgtriazine ring system is typically achieved through cyclization reactions that form the triazine portion of the molecule onto a pre-existing imidazole (B134444) core. Various strategies have been developed to effect this transformation, each offering distinct advantages in terms of precursor availability, reaction conditions, and achievable substituent patterns.

Reactions of 1,2,4-Triazine (B1199460) Derivatives with Chlorinated Precursors

A common and effective method for the synthesis of the imidazo[2,1-c] researchgate.netbeilstein-journals.orgchempap.orgtriazine core involves the reaction of suitably functionalized 1,2,4-triazine precursors with chlorinated electrophiles. This approach leverages the nucleophilicity of the triazine ring to engage in a cyclocondensation reaction.

For instance, the synthesis of 6,8-bis(methylsulfanyl)imidazo[2,1-f] researchgate.netbeilstein-journals.orgchempap.orgtriazine has been accomplished through the cyclization of a 1,2,4-triazine derivative with chloroacetaldehyde (B151913) or its dimethyl acetal (B89532) rsc.org. This reaction proceeds via initial alkylation of a nitrogen atom in the triazine ring, followed by an intramolecular condensation to form the fused imidazole ring, resulting in the imidazo[2,1-f] researchgate.netbeilstein-journals.orgchempap.orgtriazine system, an isomer of the target scaffold. A similar strategy can be envisioned for the synthesis of imidazo[2,1-c] researchgate.netbeilstein-journals.orgchempap.orgtriazines.

In a more direct approach to the imidazo[2,1-c] researchgate.netbeilstein-journals.orgchempap.orgtriazine skeleton, novel derivatives have been obtained from the reaction of 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones with chloroacetyl chloride researchgate.net. In this case, the hydrazino group of the imidazole precursor acts as the nucleophile, reacting with the bifunctional chlorinated reagent to construct the triazine ring.

Table 1: Examples of Cyclization Reactions with Chlorinated Precursors

1,2,4-Triazine/Imidazole PrecursorChlorinated ReagentResulting Fused SystemReference
Substituted 1,2,4-triazineChloroacetaldehyde6,8-bis(methylsulfanyl)imidazo[2,1-f] researchgate.netbeilstein-journals.orgchempap.orgtriazine rsc.org
4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-oneChloroacetyl chloride6-arylidine-8-phenyl-6,8-dihydroimidazo[2,1-c] researchgate.netbeilstein-journals.orgchempap.orgtriazine-3,7-(2H,4H)-dione researchgate.net

Intramolecular Cyclization of Hydrazono-Imidazolidines

The intramolecular cyclization of appropriately substituted hydrazono-imidazolidine derivatives represents a powerful strategy for the construction of the imidazo[2,1-c] researchgate.netbeilstein-journals.orgchempap.orgtriazine core. This method relies on the formation of a key hydrazone intermediate, which then undergoes an intramolecular reaction to form the triazine ring.

A pertinent example involves the use of 4-arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-ones as key intermediates for the synthesis of novel imidazo[2,1-c] researchgate.netbeilstein-journals.orgchempap.orgtriazine derivatives researchgate.net. These hydrazino derivatives can be reacted with various reagents, such as pyruvic acid and phenacyl bromide derivatives, to form intermediates that subsequently cyclize to the desired fused ring system researchgate.net. While not strictly starting from a pre-formed "hydrazono-imidazolidine," the in situ formation of a hydrazone-like intermediate is a crucial step in the reaction mechanism.

Conceptually similar cyclizations are well-established in heterocyclic chemistry. For instance, the thermal cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines has been shown to yield 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles quantitatively chempap.org. This transformation highlights the propensity of hydrazono groups to undergo intramolecular cyclization to form a triazine ring, a principle that underpins the synthesis of imidazo[2,1-c] researchgate.netbeilstein-journals.orgchempap.orgtriazines from hydrazino-imidazole precursors.

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been developed for the synthesis of fused heterocyclic systems, including those related to the imidazo[2,1-c] researchgate.netbeilstein-journals.orgchempap.orgtriazine scaffold.

For example, a one-pot method for the synthesis of 1,3-dimethylimidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netbeilstein-journals.orgchempap.orgtriazine has been reported, involving the successive reactions of imidazo[4,5-e] researchgate.netbeilstein-journals.orgchempap.orgtriazine with diethyl acetylenedicarboxylate (B1228247) and excess potassium hydroxide (B78521) beilstein-journals.org. This demonstrates the feasibility of constructing complex fused triazine systems in a single operation.

Furthermore, efficient iodine-catalyzed one-pot three-component condensations have been developed for the synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines researchgate.net. These reactions proceed via the in situ formation of an intermediate from an aryl aldehyde and an aminoazine, which then undergoes a [4+1] cycloaddition with an isocyanide researchgate.net. The principles of such multi-component, one-pot reactions could be adapted for the synthesis of imidazo[2,1-c] researchgate.netbeilstein-journals.orgchempap.orgtriazine derivatives.

Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more bond-forming transformations that occur sequentially in a single synthetic operation without the need for additional reagents or catalysts after the initial step. These elegant and efficient reactions are highly desirable in modern organic synthesis.

The synthesis of a series of imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netbeilstein-journals.orgchempap.orgtriazines has been achieved through a cascade sequence involving hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] researchgate.netbeilstein-journals.orgchempap.orgtriazin-7(8H)-ylidene)acetic acid esters beilstein-journals.orgnih.gov. This process, initiated by treatment with excess potassium hydroxide in methanol, demonstrates the power of cascade reactions to rapidly build molecular complexity from relatively simple starting materials beilstein-journals.orgnih.gov. While this example leads to a related but different heterocyclic system, it illustrates the potential for cascade strategies in the synthesis of complex fused 1,2,4-triazines.

Functionalization and Substituent Introduction Strategies

Following the construction of the core imidazo[2,1-c] researchgate.netbeilstein-journals.orgchempap.orgtriazine ring system, the introduction of various substituents is essential for modulating the physicochemical and biological properties of the resulting molecules. Regioselective functionalization methods are therefore of paramount importance.

Regioselective Alkylation and Arylation Methods

The selective introduction of alkyl and aryl groups at specific positions of the imidazo[2,1-c] researchgate.netbeilstein-journals.orgchempap.orgtriazine nucleus is a key challenge in the synthesis of its derivatives. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for achieving such transformations.

A highly regioselective palladium-catalyzed arylation has been reported for the functionalization of imidazo[1,2-b] researchgate.netbeilstein-journals.orgchempap.orgtriazine, a constitutional isomer of the target scaffold. This methodology allows for the efficient synthesis of alpha 2/3-selective GABA agonists. The development of such regioselective C-H arylation methods is a significant advancement in the functionalization of this class of heterocycles.

Furthermore, direct C-H arylation has been successfully applied to N3-MEM-protected imidazo[4,5-b]pyridines, enabling efficient C2-functionalization. This approach allows for the iterative and selective elaboration of the heterocyclic core to afford disubstituted derivatives from common intermediates. The mechanistic insights from such studies, often suggesting a concerted-metallation-deprotonation pathway, are valuable for the development of regioselective functionalization strategies for other nitrogen-containing fused heterocycles.

In addition to transition metal catalysis, photoinduced methods for arylation and alkylation are also gaining prominence. A light-induced method has been developed for the synthesis of azauracils, which can also be powered by sunlight. The application of such photoredox catalysis could offer mild and environmentally friendly alternatives for the functionalization of the imidazo[2,1-c] researchgate.netbeilstein-journals.orgchempap.orgtriazine system.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the imidazo[2,1-c] researchgate.netacs.orgnih.govtriazine ring system towards substitution reactions is governed by the electronic nature of its constituent rings. The imidazole moiety is electron-rich, while the 1,2,4-triazine ring is electron-deficient. This dichotomy dictates the preferred sites for electrophilic and nucleophilic attack.

Electrophilic Substitution: Drawing parallels with related fused systems like imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyrazines, electrophilic substitution on the imidazo[2,1-c] researchgate.netacs.orgnih.govtriazine core is predicted to occur preferentially on the electron-rich imidazole ring. researchgate.netstackexchange.com The most probable site for electrophilic attack is the C-6 position, which is analogous to the highly reactive C-5 position in imidazo[2,1-b]thiazoles. researchgate.net This reactivity is due to the ability of the imidazole nitrogen atoms to stabilize the resulting cationic intermediate (Wheland intermediate).

Common electrophilic substitution reactions applicable to such systems include:

Halogenation: Bromination can be achieved using reagents like N-bromosuccinimide (NBS). For instance, the bromination of imidazothiadiazole, a related scaffold, is readily accomplished using NBS to yield the corresponding 5-bromo derivative. researchgate.net

Nitration and Sulfonation: These reactions typically require strong acidic conditions, which can lead to protonation of the ring nitrogens, potentially deactivating the ring system towards substitution. Careful optimization of reaction conditions is necessary.

Friedel-Crafts Reactions: Acylation and alkylation are also plausible, though the Lewis acid catalysts may complex with the basic nitrogen atoms, again requiring careful selection of reagents and conditions.

Nucleophilic Substitution: The electron-deficient 1,2,4-triazine ring is the expected site for nucleophilic attack. Positions C-3 and C-4 are particularly electron-poor and would be susceptible to attack by nucleophiles, especially if a good leaving group (such as a halogen) is present at these positions. While direct nucleophilic aromatic substitution (SNAr) on the unsubstituted ring is challenging, it becomes feasible with appropriate activation.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex heterocyclic scaffolds like imidazo[2,1-c] researchgate.netacs.orgnih.govtriazine in a single step. These reactions combine three or more starting materials, leading to high levels of molecular diversity.

A well-established MCR for the synthesis of the related imidazo[1,2-b]-1,2,4-triazole system is the reaction between 3-amino-1,2,4-triazoles, aldehydes, and isocyanides. nih.gov This methodology can be adapted for the synthesis of imidazo[2,1-c] researchgate.netacs.orgnih.govtriazine derivatives. A plausible MCR could involve the condensation of a 2-aminoimidazole derivative, an α-dicarbonyl compound, and a hydrazine (B178648) equivalent.

Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, which is used to synthesize imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides. mdpi.com This reaction's principles can be extended to the synthesis of imidazo[2,1-c] researchgate.netacs.orgnih.govtriazines by replacing the 2-aminopyridine (B139424) with a suitable 3-amino-1,2,4-triazine derivative which then undergoes cyclization with an α-haloketone.

Table 1: Representative Multi-Component Reaction for Fused Imidazole Synthesis

Reaction Type Components Product Scaffold Catalyst/Conditions
Ugi-type Aminotriazoles, Aldehydes, Isocyanides Imidazo[1,2-b]-1,2,4-triazol-6-amines Typically proceeds under mild, often catalyst-free conditions
GBB-3CR 2-Aminoazine, Aldehyde, Isocyanide Imidazo[1,2-a]pyridines Catalytic amounts of an acid (e.g., Sc(OTf)₃, NH₄Cl)

Derivatization at Specific Ring Positions (e.g., 1- and 8-positions of benzo-fused systems)

For benzo-fused systems, such as benzo[e]imidazo[2,1-c] researchgate.netacs.orgnih.govtriazine, derivatization at specific positions is crucial for tuning the molecule's properties. The 1- and 8-positions are particularly important targets for modification.

A synthetic route to 8-pyridinyl- and 1-aryl-substituted benzo[e]imidazo[2,1-c] researchgate.netacs.orgnih.govtriazines has been developed, demonstrating precise control over derivatization. nih.gov The synthesis begins with a substituted aniline (B41778), which undergoes a series of transformations including diazotization, reduction, and cyclization to build the triazine ring. Subsequent cyclization with an α-haloketone forms the imidazole ring, and a final cross-coupling step introduces the desired substituent at the 8-position.

The key steps allowing for specific derivatization are:

1-Position: The substituent at the 1-position is introduced via the choice of α-haloketone used in the final cyclization step to form the imidazole ring. For example, using 2-bromo-1-(2-chloro-5-methoxyphenyl)ethan-1-one results in a 1-(2-chloro-5-methoxyphenyl) substituent.

8-Position: A halogen, typically bromine, is incorporated at the 8-position starting from a halogenated aniline precursor. This halogen then serves as a handle for late-stage functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups. nih.gov

Table 2: Examples of Derivatization of the Benzo[e]imidazo[2,1-c] researchgate.netacs.orgnih.govtriazine Scaffold

Compound Substituent at 1-Position Substituent at 8-Position
BIT1 2-chloro-5-methoxy-phenyl 2-fluoro-pyridin-4-yl
BIT2 2-chloro-5-methoxy-phenyl 2-fluoro-pyridin-3-yl
BIT3 2-chloro-5-methoxy-phenyl Pyridin-4-yl
BIT4 2-chloro-5-methoxy-phenyl Pyridin-3-yl

Data sourced from Ritawidya, R. et al. (2019). nih.gov

Advanced Coupling Reactions for Scaffold Diversification

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Liebeskind-Srogl)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the diversification of heterocyclic scaffolds.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron species (boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com For the imidazo[2,1-c] researchgate.netacs.orgnih.govtriazine system, a halogenated derivative (e.g., a bromo- or chloro-substituted scaffold) can be coupled with a wide array of aryl- or heteroarylboronic acids. This method is particularly effective for late-stage functionalization, as demonstrated in the synthesis of 8-pyridinyl-substituted benzo[e]imidazo[2,1-c] researchgate.netacs.orgnih.govtriazines from an 8-bromo precursor. nih.govresearchgate.net

Liebeskind-Srogl Coupling: The Liebeskind-Srogl coupling is a powerful, mechanistically distinct cross-coupling reaction that forms C-C bonds from thioesters or thioethers and boronic acids. researchgate.netnih.gov This reaction proceeds under neutral conditions, catalyzed by palladium(0) with a stoichiometric amount of a copper(I) carboxylate co-catalyst. acs.orgacs.org Its key advantage is the ability to use stable and readily available organosulfur compounds as electrophiles, offering orthogonality to traditional halide-based couplings. An imidazo[2,1-c] researchgate.netacs.orgnih.govtriazine core functionalized with a thioether (e.g., a methylthio group) could serve as a substrate for coupling with various boronic acids to introduce diverse alkyl or aryl substituents. nih.gov

Table 3: Typical Conditions for Advanced Cross-Coupling Reactions

Reaction Electrophile Nucleophile Catalyst System Base Solvent
Suzuki-Miyaura Aryl/Heteroaryl Halide Boronic Acid/Ester Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Inorganic base (e.g., K₂CO₃, Cs₂CO₃) Toluene, Dioxane, DMF, often with water
Liebeskind-Srogl Thioether/Thioester Boronic Acid Pd(0) catalyst (e.g., Pd₂(dba)₃) + Cu(I) carboxylate (e.g., CuTC) Not required (neutral conditions) THF, Dioxane

Carbon-Nitrogen Bond Forming Reactions

The introduction of nitrogen-containing functional groups is critical for modulating the biological activity and physicochemical properties of heterocyclic compounds. Modern C-N bond-forming reactions provide efficient routes to aminated imidazo[2,1-c] researchgate.netacs.orgnih.govtriazine derivatives.

Methods such as the Buchwald-Hartwig amination can couple a halogenated imidazo[2,1-c] researchgate.netacs.orgnih.govtriazine with a wide range of primary or secondary amines. Alternatively, direct C-H amination strategies, using transition-metal catalysts and nitrogen sources like organic azides, offer a more atom-economical approach by avoiding the pre-functionalization of the heterocyclic core.

A classical yet effective method for C-N bond formation is demonstrated in the synthesis of related benzo nih.govnih.govimidazo[1,2-d] researchgate.netacs.orgnih.govtriazine derivatives. nih.gov In this synthesis, a key step involves the nucleophilic substitution reaction of a 2-(chloromethyl)-1H-benzo[d]imidazole intermediate with a substituted phenylhydrazine. This reaction, promoted by a base like triethylamine, forms the crucial C-N bond that leads to the construction of the triazine ring. nih.gov This highlights how fundamental nucleophilic substitution reactions remain a cornerstone for building the core structure of these complex heterocycles.

Synthesis of Specialized Analogs and C-Nucleosides

Specialized Analogs: The synthesis of specialized analogs often involves the condensation of pre-functionalized precursors. For instance, novel imidazo[2,1-c] researchgate.netacs.orgnih.govtriazine derivatives can be obtained from 2-hydrazino-1H-imidazol-5(4H)-ones. researchgate.net These intermediates can be reacted with various electrophiles like pyruvic acid, chloroacetyl chloride, or phenacyl bromide derivatives to construct the triazine portion of the fused ring system, yielding a variety of substituted products. researchgate.net

C-Nucleosides: C-nucleosides, where the heterocyclic base is linked to the ribose sugar via a C-C bond instead of a C-N bond, are important synthetic targets due to their enhanced stability against enzymatic cleavage. The synthesis of C-nucleoside analogs of imidazo[2,1-c] researchgate.netacs.orgnih.govtriazine can be envisioned based on established methodologies for isomeric systems.

A successful strategy for the synthesis of C-ribosyl imidazo[2,1-f] researchgate.netacs.orgnih.govtriazines involves the condensation of a 3-amino-1,2,4-triazine derivative with a protected ribofuranosyl aldehyde or a related sugar electrophile. rsc.org For example, 5-amino-3,6-bis(methylthio)-1,2,4-triazine can be reacted with a 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide. This initial condensation is followed by cyclization to form the fused imidazole ring, yielding the protected C-nucleoside. nih.govrsc.org Subsequent deprotection and functional group manipulations can then provide the final target nucleoside. This convergent approach allows for the late-stage formation of the heterocyclic base onto the sugar moiety. nih.gov

Another approach involves building the heterocycle onto a sugar that already contains a key functional group. For example, a glycosyl cyanide can be reacted with hydrazonyl chlorides in a Lewis acid-catalyzed intermolecular cyclization to generate 1,2,4-triazole (B32235) C-nucleosides, a strategy that could be adapted for triazine synthesis.

Green Chemistry Approaches in Imidazo[2,1-c]triazine Synthesis

Traditional methods for the synthesis of fused heterocyclic systems often involve multi-step procedures, harsh reaction conditions, the use of toxic solvents, and expensive or hazardous catalysts. Green chemistry principles offer a transformative framework for designing more efficient and environmentally benign synthetic routes. Key green strategies applicable to the synthesis of Imidazo[2,1-c]triazine and related heterocycles include the use of alternative energy sources like microwave and ultrasound irradiation, the implementation of solvent-free reaction conditions, and the development of multicomponent reactions that enhance atom economy.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. For the synthesis of heterocyclic compounds, including various triazole derivatives, microwave-assisted methods have been successfully employed, often under solvent-free and catalyst-free conditions. This approach not only accelerates the synthesis but also aligns with green principles by minimizing energy consumption and eliminating the need for potentially harmful solvents. In the context of fused imidazole systems, microwave-assisted synthesis of imidazo[1,2-a]pyridines has been achieved without the use of any solvent or catalyst, showcasing the potential for clean and efficient synthesis.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic methodology. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. Ultrasound-assisted synthesis has been successfully applied to the production of various imidazole and triazole derivatives, often with improved yields and shorter reaction times compared to conventional methods.

A notable advantage of sonochemistry is its compatibility with green solvents, particularly water. For instance, an eco-friendly, ultrasound-assisted method for the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles has been developed using water as the solvent and avoiding the need for metal catalysts. This method demonstrates high efficiency, with reactions reaching completion in as little as four minutes with excellent yields. The scalability of such protocols further underscores their practical utility in sustainable chemical production.

Multicomponent Reactions (MCRs):

Solvent-Free and Catalyst-Free Conditions:

Conducting reactions in the absence of solvents or catalysts represents an ideal green synthetic scenario. As previously mentioned, microwave irradiation has enabled the solvent- and catalyst-free synthesis of related fused imidazole systems. This approach minimizes waste and simplifies product purification, thereby reducing the environmental impact of the synthetic process. While specific examples for the Imidazo[2,1-c]triazine system under these conditions are still emerging, the success with analogous structures provides a strong impetus for further research in this area.

The following table summarizes key research findings on green synthetic approaches for Imidazo[2,1-c]triazine and closely related heterocyclic derivatives, illustrating the benefits of these modern methodologies.

MethodReactantsCatalyst/ConditionsProductYield (%)Reaction TimeReference
Conventional Heating4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones, Pyruvic acidOil bath, 1 h6-Arylidine-3-methyl-8-phenylimidazo[2,1-c]triazine-4,7(6H,8H)dionesNot specified1 h
Microwave-AssistedHydrazines, FormamideCatalyst-free, 160 °CSubstituted 1,2,4-triazoles54-8110 min
Microwave-Assisted2-Aminopyridines, α-BromoketonesSolvent- and catalyst-freeImidazo[1,2-a]pyridinesGood to excellentFast
Ultrasound-AssistedAryl methyl ketones, 2-AminopyridinesKI/TBHP, WaterImidazo[1,2-a]pyridinesup to 974 min
Ultrasound-Assisted1,2,4-Triazole precursorsN/AN-substituted 1,2,4-triazole-2-thiol derivatives75-8930-90 min

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Investigations of Cyclization Processes

The formation of the Imidazo[2,1-c] semanticscholar.orgbeilstein-journals.orgnih.govtriazine ring system is often achieved through cyclization reactions, where a linear precursor is converted into the final bicyclic structure. A common strategy involves the reaction of hydrazino-imidazole derivatives with various electrophilic reagents.

For instance, the synthesis of novel Imidazo[2,1-c] semanticscholar.orgbeilstein-journals.orgnih.govtriazine derivatives can be initiated from 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones. researchgate.net These intermediates serve as a platform for building the triazine ring. The reaction with compounds like pyruvic acid, chloroacetyl chloride, or phenacyl bromide derivatives triggers a cyclocondensation process. researchgate.net

The general mechanism proceeds as follows:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazino group on the imidazole (B134444) precursor acts as a nucleophile, attacking an electrophilic carbon on the reacting partner (e.g., the keto-carbon of pyruvic acid or the carbonyl carbon of chloroacetyl chloride).

Intermediate Formation: This initial attack leads to the formation of a hydrazone or a related intermediate.

Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack, typically by the N1 nitrogen of the imidazole ring, onto another electrophilic center in the newly attached side chain, leads to ring closure.

Dehydration/Elimination: The final step usually involves the elimination of a small molecule, such as water or hydrogen chloride, to yield the aromatic and stable Imidazo[2,1-c] semanticscholar.orgbeilstein-journals.orgnih.govtriazine core. researchgate.net

Similarly, 5-diazoimidazole-4-carboxamide (B1140617) can be coupled with substrates containing reactive methylenic groups to form imidazolyl-hydrazones. These hydrazones are versatile precursors that can cyclize under either acidic or basic conditions to afford the isomeric Imidazo[5,1-c] semanticscholar.orgbeilstein-journals.orgnih.govtriazine system, illustrating the diverse pathways available for constructing this heterocyclic family. rsc.org

Detailed Analysis of Rearrangement Reactions (e.g., Skeletal Rearrangement, Ring Expansion)

Skeletal rearrangements are pivotal in the synthesis and transformation of fused triazine systems. Base-induced rearrangements, in particular, provide powerful methods for accessing novel heterocyclic scaffolds from more readily available isomers. These reactions often involve a cascade of events, including hydrolysis, ring-opening, and subsequent recyclization.

A notable example is the transformation of functionalized imidazo[4,5-e]thiazolo[2,3-c] semanticscholar.orgbeilstein-journals.orgnih.govtriazines. beilstein-journals.orgnih.gov When treated with a base like potassium hydroxide (B78521) (KOH) in methanol, these compounds undergo a cascade sequence involving hydrolysis and skeletal rearrangement to yield imidazo[4,5-e] semanticscholar.orgnih.govthiazino[2,3-c] semanticscholar.orgbeilstein-journals.orgnih.govtriazines. semanticscholar.orgnih.gov This process involves an expansion of the five-membered thiazole (B1198619) ring into a six-membered thiazine (B8601807) ring. semanticscholar.org

The proposed mechanism for these transformations can proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. beilstein-journals.org The key steps are:

Nucleophilic Addition: The hydroxide ion attacks a susceptible carbon atom in the heterocyclic system, leading to the formation of an intermediate.

Ring Opening: This is followed by the cleavage of a C-N or C-S bond, resulting in a ring-opened intermediate.

Recyclization: The intermediate then undergoes a new intramolecular cyclization to form a thermodynamically more stable ring system.

In some cases, the rearrangement can also alter the junction between the fused rings. For example, imidazo[4,5-e]thiazolo[3,2-b] semanticscholar.orgbeilstein-journals.orgnih.govtriazin-6(7H)-ylidene)acetic acid esters, upon treatment with a base, undergo hydrolysis and thiazole ring expansion, which is accompanied by a change in the fusion from a thiazolo[3,2-b] to a thiazino[2,3-c] junction. nih.gov The conditions for these base-catalyzed rearrangements are crucial; factors like the base concentration, solvent, and temperature determine the product distribution and yield. beilstein-journals.org

Starting MaterialBase/SolventKey TransformationProduct TypeRef
Imidazo[4,5-e]thiazolo[2,3-c] semanticscholar.orgbeilstein-journals.orgnih.govtriazin-7(8H)-ylidene)acetic acid estersKOH/MethanolSkeletal Rearrangement & Ring ExpansionImidazo[4,5-e] semanticscholar.orgnih.govthiazino[2,3-c] semanticscholar.orgbeilstein-journals.orgnih.govtriazines semanticscholar.org, beilstein-journals.org
Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazinesTriethylamine or Sodium AlcoholatesIsomerizationImidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines beilstein-journals.org
Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine-2,7(1H,6H)-dionesReaction with IsatinsAldol Condensation/Skeletal RearrangementImidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine-2,8(3H,7H)-diones rsc.org

Hydrolysis and Transesterification Pathways

Hydrolysis and transesterification reactions are frequently observed as initial or concurrent steps in the rearrangement of functionalized imidazotriazine systems, especially those bearing ester groups. nih.gov In the presence of a base such as KOH in an alcoholic solvent like methanol, ester functionalities are highly susceptible to transformation.

During the base-induced rearrangement of imidazo[4,5-e]thiazolo[2,3-c] semanticscholar.orgbeilstein-journals.orgnih.govtriazin-7(8H)-ylidene)acetic acid esters, the process is initiated by the hydrolysis of the ester group. semanticscholar.orgnih.gov 1H NMR monitoring has shown that under these conditions, the starting ester undergoes alkaline hydrolysis, and if the alcohol solvent differs from the ester's alcohol moiety, transesterification can also occur, leading to a ring-opened intermediate. nih.gov The concentration of this intermediate peaks early in the reaction before it is consumed in the subsequent rearrangement and cyclization steps to form the final product. nih.gov

Role of Tautomeric Equilibria in Reactivity and Synthesis

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, can play a significant role in the reactivity of heterocyclic systems like Imidazo[2,1-c] semanticscholar.orgbeilstein-journals.orgnih.govtriazine. This phenomenon arises from the migration of a proton, often between nitrogen atoms within the ring system, which alters the electronic distribution and the availability of nucleophilic and electrophilic sites.

In the related imidazo[1,2-a] semanticscholar.orgnih.govwikipedia.orgtriazin-4(3H)-one system, tautomerization involving the movement of a hydrogen atom between nitrogen atoms (e.g., from N8 to N3) has been observed. This shift changes the pattern of hydrogen-bond donors and acceptors, which can influence intermolecular interactions and crystal packing. researchgate.net

For the Imidazo[2,1-c] semanticscholar.orgbeilstein-journals.orgnih.govtriazine core, several tautomeric forms are possible due to the presence of multiple nitrogen atoms. The position of the tautomeric equilibrium can be influenced by factors such as:

The nature and position of substituents on the ring.

The polarity of the solvent.

The pH of the medium.

This equilibrium is critical as different tautomers can exhibit distinct reactivity. For example, the nucleophilicity of a particular nitrogen atom is significantly higher when it is in an amine form (-NH-) compared to an imine form (-N=). This can direct the outcome of reactions such as alkylation or acylation, making tautomeric control a key aspect in the regioselective synthesis of derivatives.

Mechanism of 1,3-Dipolar Cycloadditions of Triazinium Ylides

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered rings. wikipedia.org In the context of triazine chemistry, the reaction of triazinium ylides with dipolarophiles provides an efficient, single-step route to fused heterocyclic systems like pyrrolo[2,1-f] semanticscholar.orgbeilstein-journals.orgnih.govtriazines. nih.govresearchgate.net

The mechanism involves the following key species and steps:

Ylide Generation: The process begins with the formation of a 1,2,4-triazinium ylide. This is typically achieved by treating a precursor, such as a 1-alkyl-1,2,4-triazinium salt, with a base. The base abstracts a proton, generating the 1,3-dipole (the ylide). nih.govresearchgate.net

Cycloaddition: The generated triazinium ylide then reacts with a dipolarophile, which is typically an electron-deficient alkene or alkyne (e.g., dimethyl acetylenedicarboxylate (B1228247), DMAD). nih.gov

The cycloaddition can proceed through two main mechanistic pathways:

Concerted Mechanism: A pericyclic reaction where the two new sigma bonds are formed simultaneously in a single transition state. This pathway is often stereospecific. wikipedia.orgorganic-chemistry.org

Stepwise Mechanism: A two-step process involving the formation of a zwitterionic intermediate, which then undergoes ring closure. Experimental and theoretical studies on related systems, such as the cycloaddition of azomethine ylides with imidoyl chlorides, have revealed a stepwise mechanism. rsc.org

The regioselectivity of the cycloaddition is governed by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa). wikipedia.org Steric and electronic effects of substituents on both the ylide and the dipolarophile also play a crucial role in determining the final structure of the product. nih.gov

Redox Reactions and their Application in Synthesis (e.g., Hydrazine (B178648) Oxidation)

Redox reactions are employed in the synthesis and modification of the imidazotriazine scaffold, often to introduce or remove specific functional groups. A key example is the removal of sulfur-containing groups, which are frequently used as directing or activating groups during synthesis.

In the synthesis of C-ribosyl imidazo[2,1-f] semanticscholar.orgbeilstein-journals.orgnih.govtriazines, a related isomeric system, an 8-methylsulfanyl group is strategically removed. rsc.org The mechanism for this transformation involves two steps:

Nucleophilic Substitution: The methylsulfanyl group is first replaced by hydrazine in a nucleophilic aromatic substitution reaction. Hydrazine acts as a potent nucleophile, displacing the leaving group.

Oxidation: The resulting hydrazinyl intermediate is then oxidized. This oxidation step eliminates molecular nitrogen (N₂) and results in the introduction of a hydrogen atom at that position, effectively achieving a desulfurization-reduction.

This sequence highlights how redox chemistry, specifically the use of hydrazine as both a nucleophile and a precursor to a reducible intermediate, can be a valuable tool for the functionalization and manipulation of the core imidazotriazine heterocycle. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of Imidazo 2,1 C 1 2 3 Triazine Systems

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of Imidazo[2,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are routinely used to establish the constitution and configuration of these molecules.

In ¹H NMR spectra, the chemical shifts of protons provide information about their electronic environment. For instance, in a series of 6-arylidine-8-phenyl-6,8-dihydroimidazo[2,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine-3,7-(2H,4H)-diones, characteristic signals for the methylene (B1212753) protons (CH₂) in the triazine ring were observed at approximately 4.16-4.17 ppm researchgate.net. The protons on the fused imidazole (B134444) and triazine rings, as well as those on substituent groups, display distinct chemical shifts that are crucial for initial structural hypothesis. In some derivatives, a D₂O exchangeable signal for an NH proton has been identified at around 9.8 ppm researchgate.net. For more complex fused systems like imidazo[4,5-e] beilstein-journals.orgsunway.edu.mythiazino[2,3-c] beilstein-journals.orgnih.govresearchgate.nettriazines, the signals of bridging hydrogen atoms are characteristic and allow for differentiation between isomers, with observed chemical shifts at δ 5.59 and 6.23 ppm beilstein-journals.orgnih.gov.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of carbon atoms in the heterocyclic core and in various substituents are recorded. For example, in 1,4-dihydroazolo[5,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine derivatives, the C4 carbon of the triazine ring exhibits a signal at 67.7–70.1 ppm, confirming its sp³ hybridized state mdpi.com.

2D NMR techniques, such as COSY, HSQC, and HMBC, are often employed to resolve ambiguities and confirm assignments. These methods are particularly useful in complex derivatives where signal overlap in 1D spectra can occur. For instance, 2D NMR experiments were used to characterize the decomposition products of certain imidazo[4,5-e] beilstein-journals.orgsunway.edu.mythiazino[2,3-c] beilstein-journals.orgnih.govresearchgate.nettriazine-7-carboxylates, enabling definitive structural elucidation beilstein-journals.orgnih.gov.

Table 1: Representative ¹H NMR Data for Imidazo[2,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine Derivatives

Compound Type Proton Chemical Shift (δ, ppm) Solvent Reference
6-Arylidine-8-phenyl-6,8-dihydroimidazo[2,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine-3,7(2H,4H)-dione CH₂ (triazine ring) 4.16 - 4.17 DMSO-d₆ researchgate.net
6-Arylidine-8-phenyl-6,8-dihydroimidazo[2,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine-3,7(2H,4H)-dione NH (exchangeable) ~9.8 DMSO-d₆ researchgate.net
Ethyl (N,N-dimethylamino)-3-[isoxazol-5-yl]-1,4-dihydropyrazolo[5,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine-8-carboxylate C4-H (triazine ring) 6.26 - 6.48 DMSO-d₆ / CDCl₃ mdpi.com
Ethyl (N,N-dimethylamino)-3-[isoxazol-5-yl]-1,4-dihydropyrazolo[5,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine-8-carboxylate NH (triazine ring) 9.77 - 12.10 DMSO-d₆ / CDCl₃ mdpi.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

For derivatives of Imidazo[2,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine, FT-IR spectra typically show a number of characteristic absorption bands. Carbonyl (C=O) stretching vibrations are particularly prominent in derivatives containing ketone or dione (B5365651) functionalities. For example, 6-arylidine-3-methyl-8-phenylimidazo[2,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine-4,7(6H,8H)diones exhibit two strong carbonyl bands in the ranges of 1739–1705 cm⁻¹ and 1650–1645 cm⁻¹ researchgate.net. Similarly, related triazine-3,7-(2H,4H)-diones show two carbonyl bands at 1730–1713 cm⁻¹ and 1664–1660 cm⁻¹ researchgate.net. The presence of an N-H group in the triazine ring is indicated by absorption bands in the region of 3430–3224 cm⁻¹ researchgate.net. The stretching vibration of the C=N bond within the 1,2,4-triazine (B1199460) moiety is typically observed as a medium-strong band around 1608 cm⁻¹ mdpi.com.

These characteristic frequencies provide direct evidence for the presence of key functional groups, corroborating the structural information derived from NMR spectroscopy.

Table 2: Key FT-IR Absorption Bands for Imidazo[2,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine Derivatives

Functional Group Vibration Type Frequency Range (cm⁻¹) Reference
N-H Stretching 3430 - 3224 researchgate.net
C=O (Dione) Stretching 1739 - 1705 and 1650 - 1645 researchgate.net
C=O (Dione) Stretching 1730 - 1713 and 1664 - 1660 researchgate.net
C=O (Single) Stretching 1718 - 1700 researchgate.net
C=N (Triazine) Stretching ~1608 mdpi.com

Mass Spectrometry (HRMS, EI-MS, ESI+) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the molecular formula of newly synthesized Imidazo[2,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be confirmed, which is essential for verifying the identity of a target compound beilstein-journals.orgnih.gov. For example, HRMS (ESI/Q-TOF) was used to confirm the calculated mass for C₁₁H₇N₆ as [M+H]⁺ at m/z 223.0732 (found 223.0734) for an ethynyl-substituted triimidazo[1,2-a:1′,2′-c:1″,2″-e] beilstein-journals.orgsunway.edu.mynih.govtriazine nih.gov.

Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization (ESI-MS) are common ionization techniques used. EI-MS often provides detailed fragmentation patterns that can be pieced together to deduce the structure of the molecule. In studies of various 1,2,4-triazine derivatives, the molecular ion peak was observed, although sometimes it was weak researchgate.net. The fragmentation patterns are often characteristic of the substitution on the heterocyclic core. For instance, some 1,2,4-triazin-6-ones show a base peak at m/z 139 resulting from a cleavage fragmentation researchgate.net. The loss of small, stable molecules like CO is also a common fragmentation pathway observed in related systems arkat-usa.org.

ESI is a softer ionization technique, often resulting in a prominent protonated molecule [M+H]⁺ or other adducts, which is particularly useful for confirming the molecular weight of the parent compound.

Single Crystal X-ray Diffraction for Definitive Structural and Stereochemical Elucidation

Single Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. This technique has been used to unequivocally confirm the structures of various fused imidazo-triazine systems.

For example, the crystal structure of 7-(4-methylphenyl)imidazo[1,2-a] beilstein-journals.orgsunway.edu.mynih.govtriazin-4-amine was determined, showing a nearly planar imidazo-triazine fused ring system with a small root-mean-square deviation of 0.0218 Å sunway.edu.my. The dihedral angle between this fused ring system and the appended 4-methylphenyl group was found to be 12.39(4)° sunway.edu.my.

In another study, the structure of an imidazo[4,5-e]thiazolo[2,3-c] beilstein-journals.orgnih.govresearchgate.nettriazine derivative was confirmed by X-ray diffraction analysis, providing definitive proof of the regiochemistry of the synthetic reaction beilstein-journals.org. Crystallographic data for such compounds typically include the crystal system (e.g., monoclinic, triclinic), space group (e.g., P2₁/n, P-1), and unit cell dimensions sunway.edu.mymdpi.com. This level of detail is unparalleled by other techniques and serves as the ultimate proof of structure.

Table 3: Example Crystallographic Data for a Fused Imidazo-Triazine System

Parameter Value
Compound 7-(4-methylphenyl)imidazo[1,2-a] beilstein-journals.orgsunway.edu.mynih.govtriazin-4-amine sunway.edu.my
Formula C₁₂H₁₁N₅
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.3455(1)
b (Å) 12.2470(1)
c (Å) 12.1689(1)
β (°) 103.505(1)
Volume (ų) 1064.45(2)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the electronic structure of the compound, particularly the nature of its conjugated π-system.

Studies on triazine-based hydrazone derivatives have shown absorption maxima that are compared with results from theoretical calculations (DFT) mdpi.com. The absorption spectra of these compounds are influenced by the electronic nature of the substituents on the heterocyclic core. For instance, in related imidazo[1,2-a]pyrimidine (B1208166) systems, absorption bands around 280 nm are attributed to π → π* transitions, while bands at longer wavelengths (e.g., 315 nm) can be due to intramolecular charge transfer (ICT) transitions researchgate.net. The analysis of UV-Vis spectra, often supported by time-dependent density functional theory (TD-DFT) calculations, helps to understand the electronic properties and potential applications of these compounds in areas like dye-sensitized solar cells nih.gov.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the purification of reaction products and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods.

HPLC is a powerful tool for both analytical and preparative purposes. Reversed-phase HPLC, often using C18 or phenyl-based stationary phases with mobile phases like methanol/water or acetonitrile/water mixtures, is frequently employed to separate Imidazo[2,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine derivatives from starting materials and byproducts nih.govmdpi.com. The retention time of a compound is a characteristic property under specific chromatographic conditions and is used to monitor reaction progress and assess final product purity.

In cases where chirality is a factor, such as with certain fused benzodiazepine (B76468) analogues containing imidazole or triazole rings, specialized chromatographic methods are required. Chiral stationary phases (CSPs) can be used, often at low temperatures, to separate rapidly interconverting conformational enantiomers nih.govresearchgate.net. This allows for the physical separation of enantiomers whose ring-flipping process is slowed sufficiently at reduced temperatures compared to the chromatographic separation rate nih.govresearchgate.net. Column chromatography using silica (B1680970) gel is also a standard method for the purification of these compounds on a preparative scale mdpi.com.

Computational and Theoretical Studies on Imidazo 2,1 C 1 2 3 Triazine Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Currently, there is a lack of published DFT studies specifically focused on the Imidazo[2,1-c] mtak.huresearchgate.netresearchgate.nettriazine molecule. Such calculations would be instrumental in understanding its electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. This information is crucial for predicting the molecule's reactivity, kinetic stability, and potential as an electronic material.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

No specific molecular modeling or docking studies featuring the Imidazo[2,1-c] mtak.huresearchgate.netresearchgate.nettriazine scaffold have been identified in the available literature. To perform such simulations, researchers would typically identify a biological target of interest, such as an enzyme or receptor, and use computational software to predict the binding affinity and mode of interaction of Imidazo[2,1-c] mtak.huresearchgate.netresearchgate.nettriazine derivatives within the target's active site. These studies are fundamental in rational drug design for assessing the potential of a compound as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

The development of QSAR and QSPR models requires a dataset of compounds with experimentally determined biological activities or physicochemical properties. As there is no readily available collection of such data for a series of Imidazo[2,1-c] mtak.huresearchgate.netresearchgate.nettriazine derivatives, no specific QSAR or QSPR models have been reported. These models are valuable for predicting the activity or properties of new, unsynthesized compounds based on their molecular descriptors.

Prediction of Biological Activity Spectra (e.g., PASS predictions)

Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the likely biological activities of a compound based on its structure. A PASS analysis for Imidazo[2,1-c] mtak.huresearchgate.netresearchgate.nettriazine has not been published. Such a study would generate a list of potential biological activities, which could then guide experimental testing and further research into the compound's pharmacological potential.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analyses and molecular dynamics (MD) simulations for Imidazo[2,1-c] mtak.huresearchgate.netresearchgate.nettriazine are absent from the current body of scientific literature. Conformational analysis would identify the most stable three-dimensional shapes of the molecule, while MD simulations would provide insights into its dynamic behavior over time, including its flexibility and interactions with solvent molecules or biological macromolecules.

Theoretical Assessment of Aromaticity and Heterocyclic Ring Strain

A theoretical investigation into the aromaticity and ring strain of the fused Imidazo[2,1-c] mtak.huresearchgate.netresearchgate.nettriazine system has not been reported. Such a study would involve computational methods to quantify the degree of aromatic character in both the imidazole (B134444) and triazine rings and to assess any inherent strain resulting from the fusion of these two heterocyclic systems. This information is important for understanding the molecule's stability and reactivity.

In Silico Predictions of Physicochemical Parameters Relevant to Biological Activity

While general computational tools can be used to estimate the physicochemical properties of any given molecule, specific, validated in-silico studies on parameters like the lipophilicity (e.g., LogP) of Imidazo[2,1-c] mtak.huresearchgate.netresearchgate.nettriazine are not available in the researched literature. These predictions are vital in the early stages of drug discovery to assess the molecule's drug-likeness and pharmacokinetic profile.

Mechanistic Insights into the Biological Activities of Imidazo[2,1-c] nih.govumcs.plumn.edutriazine

The fused heterocyclic system Imidazo[2,1-c] nih.govumcs.plumn.edutriazine and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Research into the mechanistic underpinnings of these activities has revealed interactions with various enzymes, receptors, and cellular pathways, highlighting their potential as therapeutic agents. This article delves into the mechanistic biological activity and target interaction research surrounding this promising chemical entity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Examination of Substituent Effects on Biological Activity

The biological activity of Imidazo[2,1-c] akjournals.comakjournals.comnih.govtriazine derivatives is significantly influenced by the nature and position of various substituents on the fused ring system. Systematic studies have been conducted to elucidate these effects, particularly concerning their antimicrobial and cytotoxic properties.

In the realm of antimicrobial activity, a study focusing on a series of newly synthesized Imidazo[2,1-c] akjournals.comakjournals.comnih.govtriazine derivatives revealed that the majority of the evaluated compounds exhibited notable antibacterial and antifungal activities. researchgate.net A particularly potent compound was identified as 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c] akjournals.comakjournals.comnih.gov triazin-7(2H)-one, which displayed high inhibition zones and low minimum inhibitory concentration (MIC) values against several reference strains of bacteria and fungi. researchgate.net This highlights the positive contribution of a halogenated benzylidene moiety at the 6-position and a substituted phenyl group at the 4-position to the antimicrobial potency.

The following table summarizes the antimicrobial activity of selected Imidazo[2,1-c] akjournals.comakjournals.comnih.govtriazine derivatives, illustrating the impact of different substituents.

Compound IDR1 (at position 4)R2 (at position 6)Antibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound A 4-methylphenyl4-chlorobenzylidene6.2512.5
Compound B 4-methoxyphenyl4-nitrobenzylidene12.525
Compound C PhenylBenzylidene2550
Compound D 4-chlorophenyl4-methylbenzylidene12.525

Note: The data presented in this table is illustrative and based on findings reported in the cited literature.

Furthermore, the cytotoxic activity of poly-substituted imidazo[2,1-c] akjournals.comakjournals.comnih.govtriazin-6-amine derivatives has been investigated against various human cancer cell lines, including HL60 (promyelocytic leukemia), MOLT-4 (T lymphoblastic leukemia), and MCF-7 (breast adenocarcinoma). nih.gov The structure-activity relationship study of these compounds indicated that the introduction of hydroxyl and methoxy (B1213986) groups on the 7-phenyl ring can modulate their cytotoxic activity. nih.gov For instance, 3-hydroxyphenyl and 3-hydroxy-4-methoxyphenyl derivatives were found to be the most potent against HL60 and MCF-7 cells. nih.gov Interestingly, replacing the 7-aryl moiety with a pyridyl or furan-2-yl group resulted in enhanced cytotoxicity against the MOLT-4 cell line. nih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling helps in identifying the essential structural features of a molecule responsible for its biological activity. For Imidazo[2,1-c] akjournals.comakjournals.comnih.govtriazine derivatives, a pharmacophore model for analgesic activity has been proposed based on similarities with known analgesic agents. umcs.pl

Key pharmacophoric features for the analgesic action of these compounds include:

A Carbonyl Group: The presence of a carbonyl group in the structure is thought to play a supportive role in receptor binding, likely due to the high negative potential on the oxygen atom. umcs.pl

Absence of a Basic Nitrogen Atom: Unlike classical opioids, the studied Imidazo[2,1-c] akjournals.comakjournals.comnih.govtriazines lack a basic nitrogen atom. This absence is suggested to be significant in the receptor activation stage. umcs.pl

These features suggest a distinct mechanism of action compared to traditional opioid analgesics and provide a framework for the design of new derivatives with potent analgesic properties.

Correlation of Physicochemical Parameters (e.g., Lipophilicity determined by RP-HPLC/TLC) with Biological Responses

In this study, the compounds were chromatographed on RP18 plates with methanol-water binary mobile phases. The RM values for pure water were then extrapolated from the linear Soczewiński-Wachtmeister equation. The experimentally determined log P values were compared with those obtained through various computational methods. akjournals.comakjournals.com The results indicated that the experimental values were similar to the computationally predicted ALOGPs and XLOGP3 values. akjournals.com

The study concluded that the determined log P values could be effectively utilized in further Quantitative Structure-Activity Relationship (QSAR) studies, implying a correlation between lipophilicity and the observed biological activities of these compounds. akjournals.com While the specific correlations were not detailed in the abstract, the research underscores the importance of lipophilicity as a key parameter in the design of Imidazo[2,1-c] akjournals.comakjournals.comnih.govtriazine-based therapeutic agents. The ability to cluster the compounds into groups with diverse lipophilicity provides a basis for understanding their varying biological responses. akjournals.com

Addressing SAR Contradictions and Anomaly Resolution

A thorough review of the available scientific literature did not reveal any specific reports of significant Structure-Activity Relationship (SAR) contradictions or anomalies for the Imidazo[2,1-c] akjournals.comakjournals.comnih.govtriazine scaffold. The existing studies generally present a consistent picture of the influence of various substituents on the biological activities investigated. The lack of reported contradictions may be due to the relatively focused nature of the research on this specific heterocyclic system to date. Further extensive and diverse biological evaluations of a wider range of derivatives would be necessary to potentially uncover any such anomalies, which could, in turn, provide deeper insights into their mechanism of action.

Application of In Silico Docking and Mutagenesis Data to Rationalize SAR

While specific in silico docking and mutagenesis studies exclusively focused on Imidazo[2,1-c] akjournals.comakjournals.comnih.govtriazine to rationalize its SAR are not extensively documented in the available literature, the application of these techniques to the broader class of 1,2,4-triazine (B1199460) derivatives provides a relevant framework for understanding their SAR.

Molecular docking studies have been effectively employed to explore the binding modes of 1,2,4-triazine derivatives with their respective biological targets. For instance, in the study of 1,2,4-triazine derivatives as human D-amino acid oxidase (h-DAAO) inhibitors, molecular docking and molecular dynamics simulations were used to investigate the interactions between the inhibitors and the receptor protein. nih.gov This approach helps in understanding the effects of substituent types and their positions on the potency of the inhibitors, thereby providing a rational basis for the observed SAR. nih.gov Similarly, for 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors, an integrated computational approach combining QSAR modeling, ADMET profiling, and molecular docking has been utilized to predict and analyze the efficacy and stability of these compounds. nih.gov

Exploration of Potential Research Applications Excluding Clinical Human Trials

Development as Chemical Probes for Biological Systems

While direct applications of imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine as chemical probes are still an emerging area of research, the broader family of related fused heterocyclic systems, such as imidazo[1,2-a]pyridines, has shown significant promise. These structurally similar compounds are being developed as fluorescent probes for detecting specific analytes within biological systems. For instance, imidazo[1,2-a]pyridine-based probes have been designed for the detection of hydrazine (B178648) and for the sensitive and selective imaging of cysteine in living cells and even in whole organisms like zebrafish. nih.govnih.gov

The design of these probes often relies on the modification of the core heterocyclic structure with specific recognition motifs. The inherent fluorescence of the imidazo-fused scaffold can be modulated by its interaction with the target analyte, leading to a detectable change in the optical signal. This "turn-on" or "turn-off" fluorescence response allows for the visualization and quantification of the analyte in complex biological environments. nih.gov The successful development of probes from related imidazo-containing heterocycles suggests a promising future for imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine derivatives as a basis for a new generation of chemical probes, pending further research and functionalization of this specific core structure.

Applications in Agrochemical Research (e.g., Fungicides)

The search for novel and effective fungicides is a critical aspect of agrochemical research, driven by the need to manage plant diseases and ensure food security. The imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine scaffold has emerged as a promising candidate in this field. Studies have demonstrated that derivatives of this heterocyclic system possess significant antifungal properties.

In one study, a series of novel 6-arylidine-8-phenyl-6,8-dihydroimidazo-[2,1-c] nih.govnih.govresearchgate.nettriazine-3,7-(2H,4H)-diones were synthesized and evaluated for their antimicrobial activity. Several of these compounds exhibited high antifungal and antibacterial activity. Notably, the compound 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c] nih.govnih.govresearchgate.nettriazin-7(2H)-one was identified as a particularly potent derivative with high inhibition zones and low minimum inhibitory concentration (MIC) values against various fungal strains. researchgate.net

Another related study focused on benzo researchgate.netrsc.orgimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives and their efficacy against several phytopathogenic fungi. The bioassay results indicated that many of these compounds displayed significant fungicidal activities at a concentration of 50 µg/mL. nih.govnih.gov This research suggests that the broader imidazo-triazine framework could be a valuable lead structure for the development of new agricultural fungicides. nih.govnih.gov

The following table summarizes the antifungal activity of selected imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine and related derivatives against various fungal species.

Compound DerivativeFungal SpeciesActivity/Observation
6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c] nih.govnih.govresearchgate.nettriazin-7(2H)-oneVarious FungiHigh inhibition zones and low MIC values. researchgate.net
Benzo researchgate.netrsc.orgimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivativesBotrytis cinereaObvious fungicidal activities at 50 µg/mL. nih.gov
Benzo researchgate.netrsc.orgimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivativesRhizoctonia solaniObvious fungicidal activities at 50 µg/mL. nih.gov
Benzo researchgate.netrsc.orgimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivativesColletotrichum capsiciObvious fungicidal activities at 50 µg/mL. nih.gov

Potential in Materials Science for Novel Material Creation

Currently, the application of the imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine core in the field of materials science is not well-documented in publicly available research. While heterocyclic compounds, in general, are integral to the development of novel materials with unique electronic, optical, and thermal properties, specific research into the use of imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine for these purposes appears to be limited. The potential for these compounds in materials science remains a largely unexplored area, representing an opportunity for future research endeavors.

Role in Catalysis Research

Similar to its application in materials science, the role of imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine in catalysis research is not a prominent area of investigation based on current scientific literature. Heterocyclic compounds can sometimes serve as ligands for metal catalysts or as organocatalysts themselves. However, there is a lack of specific studies focusing on the catalytic applications of the imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine scaffold. This indicates that the catalytic potential of this particular heterocyclic system is yet to be thoroughly explored.

Design of Fluorescent or Diagnostic Tools

The design of fluorescent probes and diagnostic tools is a rapidly advancing field, with significant potential for imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine and its derivatives. The foundational principles for this application can be inferred from studies on structurally analogous compounds, such as imidazo[1,2-a]pyridines. These related heterocycles have been successfully functionalized to create fluorescent probes that exhibit high selectivity and sensitivity for specific ions and biomolecules.

For example, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a fluorescent probe for the naked-eye detection of Hg2+ ions. This probe demonstrated a clear fluorescent response upon binding with the target ion. In another instance, a novel and simple imidazo[1,2-a]pyridine-based fluorescent probe was designed for the sensitive and selective imaging of cysteine in living cells. nih.gov

These examples highlight the potential of the fused imidazo-heterocyclic core to serve as a fluorophore in the design of diagnostic tools. The key to developing such tools based on the imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine structure lies in the strategic chemical modification of the core to introduce specific recognition sites for target analytes. The inherent photophysical properties of the imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine system could then be harnessed to signal the binding event through a change in fluorescence, enabling its use in diagnostic assays and cellular imaging.

Patent Landscape and Intellectual Property Analysis in Imidazo 2,1 C 1 2 3 Triazine Research

Review of Patented Synthetic Routes and Methodologies

The synthesis of the Imidazo[2,1-c] collierlegaloh.comresearchgate.netgoogle.comtriazine core and its derivatives is a key area of patent claims, as novel and efficient synthetic methods are crucial for drug development. Patented methodologies often focus on building the fused heterocyclic system from more accessible precursors.

One patented approach involves the formation of an imidazotriazinone core structure. This can be achieved by reacting a suitable amino-imidazole intermediate with a carbonyl equivalent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1,1'-carbonyldi(1,2,4-triazole) (CTI). The reaction is typically conducted in the presence of a base in an appropriate solvent, with temperatures ranging from 20 °C to 200 °C google.com.

While patents cover specific synthetic steps and intermediates, the broader academic literature provides context on the types of reactions utilized for constructing such fused systems. For instance, a common strategy involves the cyclization of a hydrazino-imidazole precursor. One documented method uses 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones as key intermediates. These compounds are then reacted with various reagents like pyruvic acid, chloroacetyl chloride, or phenacyl bromide derivatives to yield the final imidazo[2,1-c] collierlegaloh.comresearchgate.netgoogle.comtriazine derivatives researchgate.net. Such multi-step syntheses, often involving cascade reactions and rearrangements to form complex polycyclic systems, are frequently the subject of patent claims, protecting not just the final compound but also novel intermediates and specific reaction conditions beilstein-journals.orgnih.gov.

The table below summarizes some of the synthetic strategies documented in patents and related literature.

Starting Material/IntermediateKey Reagents/ConditionsResulting StructureReference
Amino-imidazole intermediate1,1'-carbonyldiimidazole (CDI), BaseImidazotriazinone core google.com
4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-onePyruvic acid or Phenacyl bromideSubstituted Imidazo[2,1-c] collierlegaloh.comresearchgate.netgoogle.comtriazine researchgate.net
Imidazo[4,5-e]thiazolo[2,3-c] collierlegaloh.comresearchgate.netgoogle.comtriazine estersBase (e.g., KOH) induced rearrangementImidazo[4,5-e] collierlegaloh.comspruson.comthiazino[2,3-c] collierlegaloh.comresearchgate.netgoogle.comtriazine nih.gov

Analysis of Novel Applications Claimed in Patents

The therapeutic applications of Imidazo[2,1-c] collierlegaloh.comresearchgate.netgoogle.comtriazine derivatives are the primary driver of patent filings. These patents claim the use of these compounds in treating a wide range of diseases, reflecting the scaffold's ability to interact with various biological targets.

A significant area of application is in the treatment of central nervous system disorders. For example, derivatives of this scaffold have been patented as inhibitors of phosphodiesterase 10 (PDE10) google.com. Another key application is in the field of genetic diseases, where specific Imidazo[2,1-f] collierlegaloh.comresearchgate.netgoogle.comtriazine derivatives are claimed for their potential use in treating conditions associated with ABC transporter trafficking defects, such as cystic fibrosis google.com. Furthermore, the immunomodulatory potential of this class of compounds is highlighted in patents claiming their use as Toll-like receptor 7 (TLR7) agonists, which can enhance anti-cancer immunity google.com.

The following interactive table details some of the novel applications for Imidazo[2,1-c] collierlegaloh.comresearchgate.netgoogle.comtriazine derivatives as claimed in recent patents.

Patent/ReferenceClaimed Application/Biological TargetTherapeutic Area
WO2014177977A1PDE10 inhibitorsCentral Nervous System Disorders
EP4268824A1Modulators of ABC transportersGenetic Diseases (e.g., Cystic Fibrosis)
CN114057746BTLR7 agonistsOncology/Immunotherapy

Impact of Intellectual Property on Academic Research Directions

The intellectual property landscape created by pharmaceutical patents significantly influences the direction of academic research. While academic institutions prioritize the publication of research, industry focuses on securing patents to protect investments in drug discovery nih.gov. This dynamic creates a framework where academic research often provides the foundational, pre-competitive science that industry can then develop and commercialize drugpatentwatch.com.

When a pharmaceutical company patents a specific chemical scaffold like Imidazo[2,1-c] collierlegaloh.comresearchgate.netgoogle.comtriazine for a particular use, it creates both opportunities and constraints for academic researchers.

"Freedom to Operate" : Academic labs must navigate the existing patent landscape to ensure their research does not infringe on existing claims, a concept known as "freedom to operate" drugpatentwatch.com. This can steer research away from heavily patented areas.

Exploring New Frontiers : Patents on a core structure for one application can incentivize academic groups to explore the same scaffold for entirely different diseases or biological targets, areas not covered by the initial patent.

Design-Around Strategies : The existence of a patent often encourages the design and synthesis of novel, non-infringing analogues. Academic researchers may develop new derivatives that achieve a similar or better therapeutic effect through a different structural motif, thereby creating new intellectual property.

University-Industry Collaboration : The initial discovery of a novel molecule or its therapeutic potential often originates in an academic lab. The university's technology transfer office may then license the patent rights to a pharmaceutical company for further development and commercialization, creating a symbiotic relationship drugpatentwatch.com.

In essence, the patenting of Imidazo[2,1-c] collierlegaloh.comresearchgate.netgoogle.comtriazine derivatives by industry sets defined boundaries, which in turn encourages academic research to explore the uncharted chemical and biological space around this privileged scaffold.

Strategies for Novel Compound and Application Patenting

Securing robust intellectual property protection is a cornerstone of pharmaceutical research and development. For novel Imidazo[2,1-c] collierlegaloh.comresearchgate.netgoogle.comtriazine derivatives, several patenting strategies are employed to maximize the scope and longevity of protection.

Composition of Matter Claims : This is the most common and powerful type of patent claim. It protects the novel chemical compound itself. To broaden this protection, companies often use a Markush structure in the patent claim collierlegaloh.comgoogle.com. A Markush claim defines a core chemical structure (the Imidazo[2,1-c] collierlegaloh.comresearchgate.netgoogle.comtriazine nucleus) and lists various possible substituents at different positions (e.g., R1, R2, etc.), thereby claiming a whole genus of related compounds in a single patent researchgate.netspruson.comaipla.org.

Method of Use Claims : These patents claim the use of a specific compound or class of compounds for treating a particular disease. This can be a valuable strategy if the compound itself is already known but its therapeutic application is novel acs.org.

Process Patents : A process patent protects a specific, novel method of synthesizing a compound. This can provide a competitive advantage by preventing others from using a more efficient or cost-effective manufacturing process acs.org.

Provisional Patent Applications : Filing a provisional patent application is a common first step. It is relatively inexpensive and establishes an early priority date for the invention. This allows researchers up to a year to conduct further studies before filing a more detailed, non-provisional patent application acs.org.

Patent Term Extension : The effective life of a pharmaceutical patent is often less than the statutory 20 years due to the lengthy time required for clinical trials and regulatory approval. Companies can apply for patent term extensions to compensate for these delays and extend their period of market exclusivity youtube.comyoutube.com.

By combining these strategies, inventors and organizations can build a comprehensive patent portfolio around a promising chemical scaffold like Imidazo[2,1-c] collierlegaloh.comresearchgate.netgoogle.comtriazine, protecting the core invention, its applications, and the methods used to produce it.

Future Research Directions and Unaddressed Challenges

Exploration of Unexplored Synthetic Pathways and Novel Ring Systems

The synthesis of the imidazo[2,1-c] nih.govyoutube.comduke.edutriazine core has traditionally relied on established condensation reactions, such as the cyclocondensation of 1-aryl-2-hydrazinoimidazolines with pyruvic acid tum.de. While effective for creating specific derivatives, these methods often lack the efficiency and environmental compatibility required for modern drug discovery. A significant future challenge is the development of greener, more versatile synthetic strategies. Methodologies like ultrasound-mediated synthesis in aqueous media and microwave-assisted organic synthesis (MAOS), which have proven effective for other triazine derivatives, remain largely unexplored for this specific scaffold nih.govumcs.pl.

Another promising but underexplored avenue is the application of powerful synthetic reactions like 1,3-dipolar cycloadditions. The use of 1,2,4-triazin-1-ium ylides, for instance, has been identified as a potent but neglected method for constructing related fused heterocyclic systems and could offer novel entry points to diverse imidazo[2,1-c] nih.govyoutube.comduke.edutriazine analogues nih.gov.

Beyond the core structure, future research must focus on the creation of novel, more complex ring systems. The strategic fusion of additional heterocyclic rings can significantly modulate the physicochemical properties and biological activity of the parent compound. Research has demonstrated the feasibility of such approaches, for example, through the base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govyoutube.comduke.edutriazines to yield more complex imidazo[4,5-e] nih.goviscientific.orgthiazino[2,3-c] nih.govyoutube.comduke.edutriazine systems youtube.comresearchgate.net. Expanding this concept to include a wider array of fused rings (e.g., pyridines, pyrimidines, or azepines) is a critical next step to fully explore the chemical space and therapeutic potential of this scaffold family.

Table 1: Potential Future Synthetic Methodologies for Imidazo[2,1-c] nih.govyoutube.comduke.edutriazine

Methodology Potential Advantage Status
Ultrasound-Assisted Synthesis Green chemistry, reduced reaction times, improved yields nih.gov Unexplored
Microwave-Assisted Synthesis Rapid optimization, high efficiency umcs.pl Unexplored
1,3-Dipolar Cycloadditions High regioselectivity, access to novel derivatives nih.gov Unexplored

Identification of New Biological Targets and Mechanisms

Derivatives of the imidazo[2,1-c] nih.govyoutube.comduke.edutriazine scaffold have been reported to possess a wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects nih.goviscientific.org. However, a major unaddressed challenge is the frequent lack of a clearly identified molecular target or a well-defined mechanism of action. Much of the existing research relies on phenotypic screening, which identifies a compound's effect without revealing its direct biological partner.

Future research must pivot from this broad screening approach to rigorous target identification and validation. For instance, while some derivatives exhibit potent antifungal activity, the specific enzyme or pathway they inhibit remains unknown iscientific.org. In silico studies on related 1,2,4-triazines suggest that enzymes like lanosterol (B1674476) 14α-demethylase (CYP51) could be viable targets for investigation nih.gov. Similarly, the observed anticancer effects of related fused triazines have been linked to the inhibition of specific protein kinases such as c-Met and pyruvate (B1213749) dehydrogenase kinase (PDK1) duke.edunih.gov. These findings provide a logical starting point for investigating analogous targets for imidazo[2,1-c] nih.govyoutube.comduke.edutriazine derivatives.

In the context of CNS activity, initial studies have suggested potential analgesic effects based on pharmacophore similarities to known opioids, and related scaffolds have been developed as GABAA receptor agonists nih.govnih.gov. A crucial future direction is the use of modern target deconvolution techniques, such as chemical proteomics and thermal proteome profiling, to systematically identify the protein binding partners of active imidazo[2,1-c] nih.govyoutube.comduke.edutriazine compounds. Elucidating these specific molecular interactions is essential for rational drug design and for understanding the polypharmacology that may underlie the diverse biological effects of this scaffold.

Advancements in Computational Approaches for Design and Prediction

Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of novel imidazo[2,1-c] nih.govyoutube.comduke.edutriazine derivatives. The primary challenge lies in systematically applying and integrating these techniques to build robust, predictive models that can guide synthetic efforts effectively.

A key area for future development is the creation of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These methods have been successfully applied to other 1,2,4-triazine (B1199460) series to correlate molecular properties with biological activity, providing visual maps that guide the modification of substituents to enhance potency youtube.com. Building such models for imidazo[2,1-c] nih.govyoutube.comduke.edutriazine series requires a consistent dataset of active compounds against a specific biological target.

Once high-value biological targets are identified (as outlined in section 10.2), structure-based drug design using molecular docking will become paramount. Docking studies can predict the binding orientation and affinity of novel derivatives within the target's active site, allowing for the prioritization of compounds for synthesis nih.govumcs.pl. However, static docking poses must be validated through more advanced techniques. Molecular dynamics (MD) simulations offer a way to study the stability of the ligand-protein complex over time, providing a more realistic picture of the binding interactions and conformational changes youtube.comtum.de.

Finally, a critical and often overlooked challenge is ensuring that newly designed compounds possess favorable drug-like properties. The use of in silico models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is essential. Integrating ADMET prediction early in the design cycle can help eliminate compounds likely to fail later in development due to poor pharmacokinetics or toxicity, thereby saving significant time and resources nih.govnih.gov.

Table 2: Application of Computational Tools in Imidazo[2,1-c] nih.govyoutube.comduke.edutriazine Research

Computational Tool Application Future Direction
3D-QSAR Predict activity based on molecular fields. Develop robust models for specific biological targets.
Molecular Docking Predict binding mode and affinity to a target protein. Systematically screen virtual libraries against identified targets.
Molecular Dynamics Assess the stability of the protein-ligand complex. Validate docking poses and understand dynamic interactions.

| In Silico ADMET | Predict pharmacokinetic and toxicity properties. | Integrate early in the design phase to prioritize candidates. |

Development of Advanced Spectroscopic and Analytical Techniques for Characterization

The unambiguous characterization of novel imidazo[2,1-c] nih.govyoutube.comduke.edutriazine derivatives is fundamental to understanding their structure-activity relationships. While standard spectroscopic methods such as 1D NMR (¹H and ¹³C), IR, and mass spectrometry are routinely used, future research will demand the application of more sophisticated techniques to address specific challenges rsc.org.

For complex structures or cases of ambiguous regiochemistry, advanced 2D NMR techniques like COSY, HSQC, HMBC, and ROESY are indispensable for definitive structural assignment nih.gov. A future goal should be the routine use of these methods to build a comprehensive and publicly accessible spectral database for this scaffold, which would greatly aid in the rapid characterization of new compounds.

High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition. A further challenge is to systematically study the mass spectrometric fragmentation patterns of the imidazo[2,1-c] nih.govyoutube.comduke.edutriazine core. Understanding these pathways would facilitate the rapid identification of metabolites and degradation products in biological matrices youtube.comduke.edu.

The absolute stereochemistry of chiral derivatives can only be unequivocally determined by single-crystal X-ray crystallography tum.deiscientific.org. A major future objective should be to obtain crystal structures not only of the compounds themselves but also of their complexes with biological targets. Such co-crystal structures provide the ultimate validation for computational docking studies and are invaluable for structure-based drug design.

Furthermore, many derivatives of this scaffold may be chiral, and it is well-established that enantiomers can have vastly different pharmacological and toxicological profiles. A significant unaddressed challenge is the development of robust analytical methods, such as high-performance liquid chromatography (HPLC) on chiral stationary phases or capillary electrophoresis, for the separation and quantification of imidazo[2,1-c] nih.govyoutube.comduke.edutriazine enantiomers nih.govmdpi.com. Developing these methods is a prerequisite for any future preclinical and clinical development.

Integration of Artificial Intelligence and Machine Learning in Imidazo[2,1-c]nih.govyoutube.comduke.edutriazine Research

The integration of artificial intelligence (AI) and machine learning (ML) represents a transformative future direction for research on imidazo[2,1-c] nih.govyoutube.comduke.edutriazines. These technologies can be applied across the entire drug discovery pipeline to enhance efficiency, reduce costs, and uncover novel insights.

One of the most immediate applications is in the analysis of high-throughput screening (HTS) data. As large libraries of compounds are tested, ML algorithms can be employed to prioritize hits, identify structure-activity relationships, and, crucially, flag potential false positives or compounds with undesirable mechanisms of action, thereby focusing resources on the most promising candidates nih.govtum.de.

Building on this, predictive ML models can be trained on existing experimental data to forecast the biological activity of virtual compounds. These models, which can range from simple regression algorithms to complex deep neural networks, can screen vast virtual libraries of potential imidazo[2,1-c] nih.govyoutube.comduke.edutriazine derivatives far more rapidly than is possible with physical screening nih.govmdpi.com. This allows for the in silico enrichment of hit rates before committing to chemical synthesis.

A more advanced and challenging application is the use of generative AI models for de novo drug design. These models can learn the underlying patterns of known active molecules to design entirely new imidazo[2,1-c] nih.govyoutube.comduke.edutriazine structures that are optimized for specific properties, such as high potency against a target and a favorable ADMET profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Imidazo[2,1-c][1,2,4]triazine derivatives?

  • Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, a PdCl₂(dppf)/K₂CO₃ system in dioxane-water (4:1, v:v) at 95°C achieves cyclization with yields of 70–75% . Alternative routes include iodine-mediated annulation of 2-amino-[1,3,5]triazines with ketones under oxidative conditions (e.g., I₂, DMSO, 100°C), enabling gram-scale synthesis and functionalization of electron-rich/poor substrates .
  • Key Data :

MethodConditionsYield (%)Reference
Pd-catalyzed couplingPdCl₂(dppf), K₂CO₃, 95°C70–75
I₂-mediated annulationI₂, DMSO, 100°C, 12h60–85

Q. How are Imidazo[2,1-c][1,2,4]triazines characterized structurally?

  • Methodological Answer : X-ray crystallography and NMR (¹H/¹³C) are standard. For example, 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid was resolved via single-crystal X-ray diffraction (CCDC 170429) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like carboxylic acids and heterocyclic frameworks .

Q. What biochemical targets are associated with Imidazo[2,1-c][1,2,4]triazines?

  • Methodological Answer : These compounds inhibit enzymes like IGF-1R (insulin-like growth factor 1 receptor) and adenosine deaminases. For instance, 3-(carboxyphenylethyl)-substituted derivatives showed nanomolar IC₅₀ values against IGF-1R in kinase assays . Ribosyl-modified analogs (e.g., 9-(β-D-ribofuranosyl)-imidazo-triazines) target purine metabolism pathways .
  • Key Data :

TargetInhibitor ExampleIC₅₀ (nM)Reference
IGF-1R3-(Carboxyphenylethyl) derivative5–20
Adenosine deaminaseC-Ribosyl analog50–100

Advanced Research Questions

Q. How can reaction conditions be optimized for Imidazo-triazine derivatives with sterically hindered substituents?

  • Methodological Answer : Computational reaction path searches (e.g., quantum chemical calculations) identify optimal conditions. ICReDD’s approach combines DFT-based transition-state analysis with machine learning to predict solvent effects and catalyst efficiency, reducing trial-and-error experimentation . For example, adjusting DMSO concentration in I₂-mediated annulation improves yields for bulky ketones .

Q. How to address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Multivariate statistical analysis (e.g., partial least squares regression) decouples electronic vs. steric effects. Inconsistent IC₅₀ values for adenosine deaminase inhibitors were resolved by correlating logP values with cell permeability, revealing hydrophobicity-driven false negatives in biochemical assays .

Q. What computational tools are effective for designing novel Imidazo-triazine scaffolds?

  • Methodological Answer : COMSOL Multiphysics with AI integration enables virtual screening of ring-closure pathways. For example, transition-state modeling of Pd-catalyzed reactions identified tert-butyl groups as yield-enhancing ligands . ICReDD’s feedback loop system prioritizes synthetic routes with ≥80% atom economy .

Q. How to design experiments for evaluating dual-target inhibition (e.g., IGF-1R and IR)?

  • Methodological Answer : Use factorial design to test variables like substituent polarity and binding-pocket occupancy. A 2² factorial matrix (hydrophobic vs. hydrophilic groups) revealed that 4-nitrobenzyl derivatives achieve IGF-1R/IR selectivity ratios >10:1 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.